Prevention of Soft Domain Crystallization and Enhanced Ultimate Elongation in Polyurethanes: 2-MGA vs. Adipic Acid
When used as a diacid component in segmented polyurethanes, 2-methylglutaric acid (2-MGA) prevents the crystallization of soft domains observed in adipic acid (AA)-based analogs due to the steric hindrance of its α-methyl group [1]. This results in remarkably higher ultimate elongation for MGA-based polyurethanes compared to AA-based counterparts [1]. While both materials exhibit similar thermal and mechanical properties, the elimination of partial crystallization in MGA-based soft domains is a direct and quantifiable morphological advantage for applications requiring high extensibility [1].
| Evidence Dimension | Soft domain morphology and mechanical property |
|---|---|
| Target Compound Data | Amorphous soft domains; remarkably higher ultimate elongation (exact values reported in cited study) |
| Comparator Or Baseline | Adipic acid (AA)-based polyurethanes: partially crystallized soft domains; lower ultimate elongation |
| Quantified Difference | MGA-based polyurethanes exhibit prevention of soft domain crystallization, leading to higher elongation values. |
| Conditions | Synthesis of α,ω-dihydroxy polyester oligomers from diols and diacid mixtures, followed by reaction with 4,4'-diphenylmethane diisocyanate and 1,4-butanediol to form segmented polyurethanes [1]. |
Why This Matters
For procurement of monomers intended for high-elongation thermoplastic polyurethane applications, 2-MGA offers a direct route to materials with superior extensibility not achievable with common adipic acid-based systems.
- [1] Tharcis, M., Badel, T., Jéol, S., Fleury, E., & Mechin, F. (2016). High elongation thermoplastic polyester-urethanes based on widely available diacid intermediates. Journal of Applied Polymer Science, 133(19), 43410. View Source
